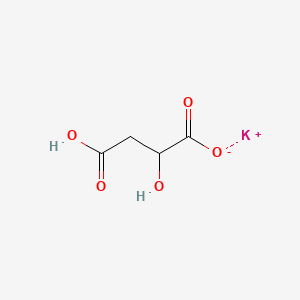Monopotassium malate
CAS No.: 4675-64-3
Cat. No.: VC3811786
Molecular Formula: C4H6KO5
Molecular Weight: 173.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4675-64-3 |
|---|---|
| Molecular Formula | C4H6KO5 |
| Molecular Weight | 173.19 g/mol |
| IUPAC Name | potassium;2,4-dihydroxy-4-oxobutanoate |
| Standard InChI | InChI=1S/C4H6O5.K/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9); |
| Standard InChI Key | VXUDZHAEAWUUPX-UHFFFAOYSA-N |
| SMILES | C(C(C(=O)[O-])O)C(=O)O.[K+] |
| Canonical SMILES | C(C(C(=O)O)O)C(=O)O.[K] |
Introduction
Chemical and Structural Properties
Monopotassium malate exists in anhydrous and monohydrate forms, differing by the presence of a water molecule. The anhydrous form has a molecular weight of 172.18 g/mol, while the monohydrate weighs 190.20 g/mol . Its IUPAC name, potassium 3-carboxy-2-hydroxypropanoate, reflects the carboxylate and hydroxyl functional groups attached to a three-carbon chain. The compound’s structure enables chelation of metal ions and participation in acid-base reactions, making it effective as a buffering agent.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | (anhydrous) |
| Molecular Weight | 172.18 g/mol |
| CAS Number | 4675-64-3 |
| Solubility | Highly water-soluble (>500 g/L at 25°C) |
| pKa Values | 3.4 (carboxyl), 5.1 (hydroxyl) |
The compound’s monoclinic crystal structure facilitates rapid dissolution in aqueous solutions, a property exploited in pharmaceutical formulations. Its dual acidity (pKa 3.4 and 5.1) allows it to stabilize pH in systems ranging from canned vegetables to cellular cytoplasm .
Synthesis and Industrial Production
Monopotassium malate is synthesized via neutralization of malic acid with potassium carbonate or hydroxide under controlled conditions. A patented method involves reacting equimolar amounts of malic acid and potassium carbonate in distilled water at 70°C for 60 minutes, followed by filtration and crystallization . Adjusting the pH to 5.3–6.8 yields the monohydrate form, which is recovered via vacuum drying.
Key Synthesis Steps:
-
Reagent Mixing: Malic acid (150 g) and potassium carbonate (148.6 g) are dissolved in 200 mL of distilled water .
-
Reaction: Heated to 70°C for 1 hour to ensure complete neutralization.
-
Crystallization: The filtrate is concentrated to a density of 1.60 g/mL, and propanol or ethanol is added to accelerate crystal formation .
Industrial-scale production uses continuous stirred-tank reactors to maintain optimal temperature and pH, achieving yields exceeding 85% .
Applications in Food and Agriculture
Food Industry
As E351(ii), monopotassium malate regulates acidity in beverages, jams, and processed meats. It enhances flavor profiles by masking metallic aftertastes in low-sodium products and acts as a preservative in fruit juices . In soft drinks, it synergizes with citric acid to maintain a tartness pH of 2.8–3.5 .
Agricultural Use
Potassium malate fertilizers improve nitrate transport in plants by converting soil nitrate into potassium nitrate, which is translocated to leaves. Studies on apple orchards demonstrate that potassium fertilization increases malate concentrations in fruits by 20–30%, enhancing sweetness and shelf life.
Biochemical and Pharmacological Roles
Cellular Metabolism
Monopotassium malate participates in the citric acid cycle, where malate dehydrogenase oxidizes it to oxaloacetate, generating NADH for ATP production . In macrophages, exogenous malate uptake via monocarboxylate transporter 1 (MCT1) reduces interleukin-1β (IL-1β) expression by 40–60%, highlighting anti-inflammatory potential .
Pharmacokinetics
The compound’s high water solubility ensures rapid absorption in the gastrointestinal tract. In rodent models, oral administration (500 mg/kg) elevated serum potassium levels by 1.2 mM within 2 hours, proving efficacy in treating hypokalemia.
Emerging Research Directions
Recent studies explore its role in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume